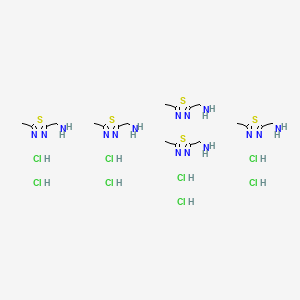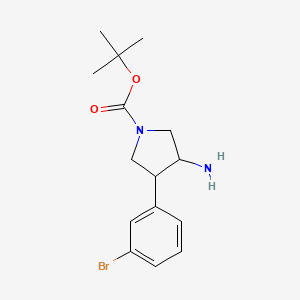
Tert-butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophényl)pyrrolidine-1-carboxylate est un composé chimique de formule moléculaire C15H21BrN2O2 et d'une masse moléculaire de 341,24 g/mol. Ce composé est connu pour son rôle dans la synthèse de divers composés pharmaceutiques et biologiquement actifs. Il présente un cycle pyrrolidine substitué par un groupe amino et un groupe bromophényle, ce qui en fait un précieux élément constitutif de la chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophényl)pyrrolidine-1-carboxylate implique généralement les étapes suivantes :
Formation du cycle pyrrolidine : Le cycle pyrrolidine est formé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe bromophényle : Le groupe bromophényle est introduit par une réaction de substitution, souvent en utilisant un dérivé du benzène bromé.
Protection du groupe amino : Le groupe amino est protégé à l'aide d'un groupe tert-butyle afin d'éviter des réactions secondaires indésirables lors des étapes ultérieures.
Déprotection finale : Le groupe protecteur tert-butyle est éliminé pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophényl)pyrrolidine-1-carboxylate subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe bromophényle peut participer à des réactions de substitution nucléophile.
Oxydation et réduction : Le groupe amino peut être oxydé ou réduit dans des conditions appropriées.
Réactions de couplage : Le composé peut subir des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courantes
Substitution nucléophile : Des réactifs tels que l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) sont couramment utilisés.
Oxydation : Des oxydants tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4) peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut donner divers dérivés substitués, tandis que l'oxydation et la réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Applications de la recherche scientifique
(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophényl)pyrrolidine-1-carboxylate a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme élément constitutif de la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Études biologiques : Le composé est utilisé dans des études portant sur l'activité biologique des dérivés de la pyrrolidine.
Synthèse chimique : Il sert d'intermédiaire dans la synthèse de molécules plus complexes à des fins de recherche diverses.
Mécanisme d'action
Le mécanisme d'action du (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophényl)pyrrolidine-1-carboxylate implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec les protéines cibles, tandis que le groupe bromophényle peut participer à des interactions hydrophobes. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrrolidine derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mécanisme D'action
The mechanism of action of (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
tert-Butyl 3-Amino-4-phénylpyrrolidine-1-carboxylate : Il n'a pas l'atome de brome, ce qui entraîne une réactivité et une activité biologique différentes.
tert-Butyl 3-Amino-4-(4-bromophényl)pyrrolidine-1-carboxylate : L'atome de brome est positionné différemment, ce qui affecte ses propriétés chimiques.
Propriétés
Formule moléculaire |
C15H21BrN2O2 |
|---|---|
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,17H2,1-3H3 |
Clé InChI |
MKXOGHBMEBEJGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)
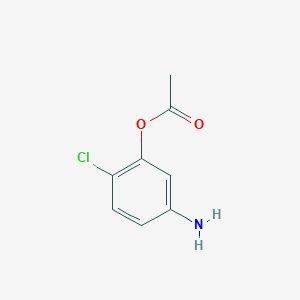
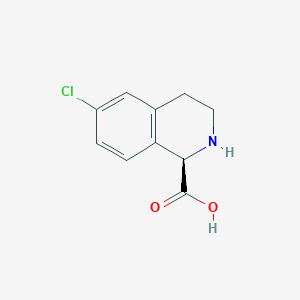

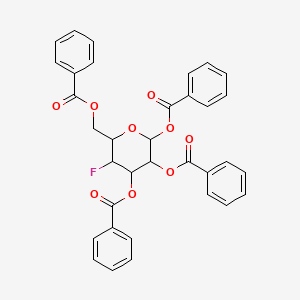
![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)
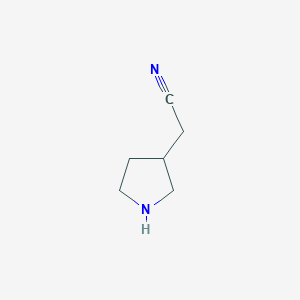



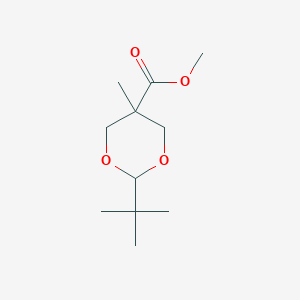
![5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12287667.png)
